N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide” is a chemical compound that is offered by Benchchem for CAS No. 1234917-39-5. It contains a piperidine ring, which is a common structure in many pharmaceuticals .

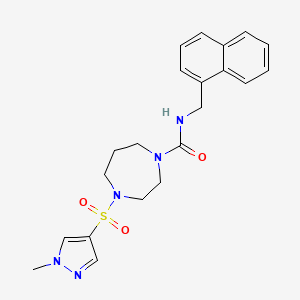

Molecular Structure Analysis

The molecular structure of this compound involves a piperidine ring, which is a nitrogen-containing heterocyclic compound . The piperidine ring is attached to a quinoxaline structure, another nitrogen-containing heterocyclic compound .Wissenschaftliche Forschungsanwendungen

Glycine-Site NMDA and AMPA Antagonists

N-Phenylsulfonyl and N-methylsulfonyl derivatives of 6,7-dichloro-3,4-dihydro-3-oxo-2-quinoxalinecarboxamide, which share structural similarities with the compound , have been identified as antagonists at the glycine-site of the NMDA receptor and AMPA receptor. These findings are crucial for understanding the compound's potential impact on neurotransmitter systems, specifically in the context of neuroprotective strategies and neurological disorder treatments (Hays et al., 1993).

TNF-alpha Converting Enzyme Inhibitors

Research into sulfonyl derivatives has demonstrated significant advancements in the development of TNF-alpha converting enzyme (TACE) inhibitors. A study replacing the amide functionality with a sulfonyl group led to potent inhibitors, showcasing the importance of sulfonyl groups in medicinal chemistry for anti-inflammatory and potentially anticancer applications (Xue et al., 2004).

Antimalarial and COVID-19 Applications

The reactivity investigation of N-(phenylsulfonyl)acetamide derivatives, including those with quinoxaline moieties, revealed significant in vitro antimalarial activity. Additionally, these compounds were studied for their potential against COVID-19, indicating a versatile application in infectious disease research (Fahim & Ismael, 2021).

Neuroprotection in Cerebral Ischemia

Compounds like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, have shown to be potent and selective inhibitors relevant to non-NMDA glutamate receptor activity. Their role in protecting against global ischemia highlights the therapeutic potential of quinoxaline derivatives in neurodegenerative diseases (Sheardown et al., 1990).

Antimicrobial Activity

Studies on quinoxaline N,N-dioxide and derivatives have showcased antimicrobial activity against both bacterial and yeast strains. These findings suggest the utility of quinoxaline derivatives in developing new antimicrobial agents, underscoring the compound's significance in addressing antibiotic resistance (Vieira et al., 2014).

Eigenschaften

IUPAC Name |

N-[(1-methylsulfonylpiperidin-4-yl)methyl]quinoxaline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-24(22,23)20-8-6-12(7-9-20)10-18-16(21)15-11-17-13-4-2-3-5-14(13)19-15/h2-5,11-12H,6-10H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSYWJVQZVINEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=NC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)quinoxaline-2-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2575866.png)

![Ethyl 4-[[2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2575868.png)

![1-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2575873.png)

![Methyl[1-(pyridin-4-yl)propyl]amine](/img/structure/B2575875.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,4-dimethylphenyl)sulfanyl]acetamide](/img/structure/B2575878.png)

![N-[3-(methylcarbamoyl)thiophen-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2575885.png)